molecular formula C14H14N2O2 B1272728 N-benzyl-2-methyl-4-nitroaniline CAS No. 201157-13-3

N-benzyl-2-methyl-4-nitroaniline

Cat. No. B1272728
CAS RN: 201157-13-3
M. Wt: 242.27 g/mol
InChI Key: WPJTZCLHFWRBBC-UHFFFAOYSA-N
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Description

N-benzyl-2-methyl-4-nitroaniline is a derivative of N-benzylideneaniline, which has been studied for its electronic structures and molecular conformations. The presence of a 4-nitro group on the anilino benzene ring induces a twisted conformation in the molecule . This compound is of interest due to its potential applications in nonlinear optical materials, as demonstrated by its high second harmonic (SH) activity, thermostability, and phase-matching ability .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, the compound has been synthesized as part of a search for nonlinear optical materials, where its physical and optical properties were examined . Other related compounds, such as N-{[(4-nitrophenyl)amino]methyl}benzamide, have been synthesized from different starting materials, indicating the versatility of synthetic approaches for nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray crystallography, revealing insights into its conformation and the impact of substituents on its structure . The twisted conformation of the molecule is a result of the steric and electronic effects of the substituents, which also influence the molecule's electronic properties .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For example, reactions with nucleophiles have been reported, leading to products such as N-[(α-(N-methylanilino)benzyl]-o-nitroaniline . The compound's reactivity is influenced by the presence of electron-withdrawing nitro groups and the steric hindrance provided by the benzyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high second harmonic generation activity, making it a candidate for applications in nonlinear optics . The electronic absorption spectroscopy and photoelectron spectroscopy studies provide detailed information on the lower energy bands and the molecular conformations, which are crucial for understanding the optical properties of the compound . The compound's derivatives have also been studied for their spectral, electrooptical, and quantum-chemical properties, further contributing to the knowledge of its physical and chemical characteristics .

Scientific Research Applications

Nonlinear Optical Properties

N-benzyl-2-methyl-4-nitroaniline (BNA) has been extensively researched for its nonlinear optical properties. The compound exhibits significant second harmonic generation (SHG) efficiency, a key attribute for nonlinear optical materials. It has been shown to possess a SHG efficiency twice that of potassium dihydrogen phosphate (KDP), a standard inorganic nonlinear optical material. This makes BNA a promising candidate for applications in nonlinear optics and photonics (Kalaivanan & Srinivasan, 2017); (Hashimoto et al., 1997).

Crystal Growth and Characterization

Research has focused on the synthesis and crystal growth methods for BNA. Techniques like slow evaporation and solution growth methods have been employed to produce high-quality single crystals of BNA. These crystals are crucial for exploring the material's optical properties, including its effectiveness in terahertz (THz) wave generation and frequency doubling (Notake et al., 2012); (Prathap & Madhavan, 2015).

Optical and Thermal Studies

Studies have also been conducted on the optical and thermal behaviors of BNA crystals. These studies include assessments of refractive indices, absorption coefficients, and thermal stability, which are important for potential applications in optical devices and systems. Such research contributes to understanding the material's suitability for specific optical applications, especially in the context of its nonlinear optical properties (Fujiwara et al., 2006); (Piela et al., 2011).

Dispersion in Liquid Crystals

Research into the dispersion of BNA in nematic liquid crystals has shown promising applications in liquid crystal (LC) devices and displays. The incorporation of BNA into LCs can alter key properties like threshold voltage and rotational viscosity, potentially enhancing the performance of LC-based devices (Selvaraj et al., 2020).

Photo-Excited State Studies

The ultrafast photo-excitation dynamics of BNA have been studied using femtosecond time-resolved absorption spectroscopy. This research provides insights into the excited-state behavior of BNA, which is crucial for understanding its potential in photonic applications (Sugita et al., 2003).

Mechanism of Action

Target of Action

N-Benzyl-2-methyl-4-nitroaniline (BNA) primarily targets nematic liquid crystals (LCs). These are extraordinarily responsive and optically uniaxial materials, extensively used in diverse applications such as optical nonlinearity, optical phase modulators, micro-displays, flat panel displays, optical antennas, and optical switching .

Mode of Action

BNA interacts with its targets by doping into the nematic liquid crystals. This doping decreases the threshold voltage of the cell due to the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture . The additional restoring force induced by BNA’s spontaneous polarization electric field (SPEF) also assists in decreasing the fall time of the LC cell .

Biochemical Pathways

The dispersion of BNA in nematic liquid crystals affects the electro-optical properties of the LCs. Density functional theory calculations demonstrate that BNA doping strengthens the absorbance for blue light, enhances the molecular interaction energy and dipole moment, decreases the molecular energy gap, and thus increases the permittivity of the LC mixture .

Result of Action

The result of BNA’s action is a significant improvement in the electro-optical properties of LCs. When operated in high voltage difference conditions, the BNA-doped LC cell has a fall time that is five times faster than that of the pure one . This is due to the decrements in the threshold voltage of the cell and rotational viscosity of the LC mixture .

Action Environment

The action of BNA is influenced by the environment in which it is dispersed. For instance, the type of solvent used in the solution growth method can influence the morphology of the BNA crystals . This particular solvent creates a favorable solute-solvent environment at the progressing crystal-solution interface, which improves the overall quality of the BNA single crystals and results in a significant enhancement in the THz efficiencies .

Safety and Hazards

BNA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

BNA doping has a promising application to the fields of LC devices and displays . The challenges in high-quality crystal growth and precise processing for bulk organic crystals must be addressed to expand the use of organic NLO crystals in various fields of photonic technology .

properties

IUPAC Name

N-benzyl-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJTZCLHFWRBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386050
Record name N-benzyl-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201157-13-3
Record name N-benzyl-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2-methyl-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of BNA?

A1: The molecular formula of BNA is C14H14N2O2, and its molecular weight is 242.27 g/mol.

Q2: What spectroscopic data is available for BNA?

A2: Researchers have characterized BNA using various spectroscopic techniques, including:

  • Fourier-transform infrared spectroscopy (FTIR): This method helps identify functional groups and their vibrational modes in BNA. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: 1H NMR provides information about the hydrogen atom environments within the BNA molecule. []
  • Raman spectroscopy: This technique complements FTIR by providing additional information about molecular vibrations and can be used to study polymorphism in BNA. []
  • UV-vis-NIR spectroscopy: This method helps determine the optical transparency range and electronic transitions within the BNA molecule. [, , ]

Q3: Why is BNA considered a promising material for nonlinear optical applications?

A3: BNA exhibits a large second-order nonlinear optical susceptibility, exceeding that of benchmark inorganic crystals like lithium niobate (LiNbO3). [] This property, coupled with its wide transparency range in the visible and near-infrared regions, makes BNA highly suitable for applications such as:

  • Terahertz (THz) wave generation: BNA demonstrates efficient THz wave generation through optical rectification and difference frequency generation (DFG). [, , , , , ]
  • Electro-optic modulation: BNA's strong electro-optic effect allows for its integration into silicon photonic devices for high-speed optical modulation. [, ]

Q4: How efficient is BNA in generating THz waves compared to other materials?

A4: BNA has shown superior THz wave emission efficiency compared to ZnTe and GaP crystals within specific frequency ranges. [] It also exhibits higher efficiency than ZnTe in high-frequency regions, making it suitable for detecting high-frequency signals even with thicker crystals. []

Q5: What factors influence the efficiency of THz wave generation in BNA?

A5: Several factors affect the THz wave generation efficiency in BNA:

  • Crystal quality: High-quality crystals, often obtained through solution growth methods, exhibit improved THz generation efficiency compared to melt-grown crystals. [, ]
  • Pump wavelength: Optimizing the pump wavelength for DFG is crucial for achieving efficient and broadband THz wave generation in BNA. [] Studies have explored using near-infrared (800 nm) [, ] and mid-infrared (3.3 μm) [] pump sources, each with its own advantages and limitations.
  • Crystal thickness: The thickness of the BNA crystal influences the bandwidth and spectral characteristics of the generated THz radiation. []
  • Pump pulse characteristics: The duration and repetition rate of the pump laser pulses impact both the THz conversion efficiency and the potential for thermal damage to the BNA crystal. [, , ]

Q6: What are the advantages of using a mid-infrared pump source for THz wave generation in BNA?

A6: Using a mid-infrared pump source, such as a 3.3 μm dual-chirped optical parametric amplification (DC-OPA) laser, can potentially enhance THz wave generation efficiency in BNA by:

  • Reducing multi-photon absorption: The lower photon energy of mid-infrared light minimizes multi-photon absorption, potentially leading to a higher damage threshold for the BNA crystal. []
  • Suppressing self-focusing effects: The longer wavelength of mid-infrared light mitigates self-focusing effects, further contributing to a higher damage threshold. []
  • Lowering thermal load: The lower repetition rate of DC-OPA lasers allows for sufficient cooling time between pulses, reducing the risk of thermal damage to the BNA crystal. []

Q7: What are the challenges associated with using BNA for high-power THz wave generation?

A7: Thermal effects pose a significant challenge in scaling the average power of BNA-based THz sources. [] Even with high-repetition-rate femtosecond lasers, thermal management is crucial to prevent crystal damage and maintain efficient THz wave generation.

Q8: How does the choice of solvent affect the growth and quality of BNA crystals?

A8: The solvent used in solution growth methods significantly impacts the quality of BNA crystals. Polar aprotic solvents have been shown to create a favorable environment at the crystal-solution interface, resulting in higher quality crystals with enhanced THz generation efficiencies. []

Q9: How has computational chemistry been used to study BNA?

A9: Density Functional Theory (DFT) calculations have been employed to:

  • Assign vibrational modes: DFT calculations can help interpret experimental FTIR and Raman spectra by assigning observed bands to specific molecular vibrations. []
  • Investigate intermolecular interactions: DFT can model the hydrogen bonding networks within BNA crystals, providing insights into their influence on optical properties. [, ]
  • Explore structure-property relationships: By modifying the BNA structure in silico and calculating the resulting changes in electronic and optical properties, researchers can gain valuable information for designing new materials with enhanced characteristics. [, ]

Q10: How do structural modifications affect the nonlinear optical properties of BNA analogs?

A10: The presence of the N-benzyl substituent and its influence on intermolecular interactions, particularly hydrogen bonding, plays a crucial role in determining the nonlinear optical properties of BNA. [, ] Modifications to this substituent can significantly impact the molecular packing and consequently, the second-order nonlinearity of the material.

Q11: What are some potential future applications of BNA in research and technology?

A11: BNA holds promise for various applications, including:

  • High-speed optical communications: Its strong electro-optic effect and compatibility with silicon photonics make it suitable for developing high-speed modulators for data transfer. [, ]
  • Non-destructive testing: BNA-based THz sources can be used for non-destructive testing of materials, providing information about their composition and structural integrity. []

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